5-Amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one” is likely to be an organic compound containing a pyridinone ring, which is a six-membered aromatic ring with one oxygen atom, one nitrogen atom, and a ketone functional group. The compound also has an amino group and a difluorophenyl group attached to the pyridinone ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridinone ring, which is a heterocyclic ring containing one oxygen and one nitrogen atom. The difluorophenyl group would contribute to the aromaticity of the molecule, and the amino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino group could act as a nucleophile in reactions, while the carbonyl group in the pyridinone ring could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its solubility, melting point, boiling point, and other properties .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate to form 5-(2,4-difluorophenyl)-2,4-dihydroxypent-2-ene-1,5-dione. This intermediate is then reacted with ammonium acetate and hydrazine hydrate to form 5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 5-(2,4-difluorophenyl)-2,4-dihydroxypent-2-ene-1,5-dione.", "Step 2: React 5-(2,4-difluorophenyl)-2,4-dihydroxypent-2-ene-1,5-dione with ammonium acetate and hydrazine hydrate to form 5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one." ] } | |
CAS-Nummer |
1285552-35-3 |
Molekularformel |
C12H10F2N2O |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
5-amino-1-[(2,4-difluorophenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C12H10F2N2O/c13-9-2-1-8(11(14)5-9)6-16-7-10(15)3-4-12(16)17/h1-5,7H,6,15H2 |
InChI-Schlüssel |
KDXJTXBIHMVFRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=CC2=O)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.